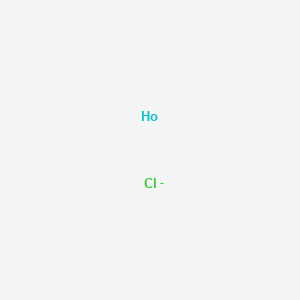

Holmium;chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Holmium chloride, with the chemical formula HoCl₃, is an inorganic compound primarily used in research. It is a yellow crystalline solid that exhibits hygroscopic properties, meaning it can absorb moisture from the air. Holmium chloride is notable for its color-changing behavior, appearing yellow in natural light and bright pink under fluorescent lighting .

Synthetic Routes and Reaction Conditions:

- The most common method involves heating a mixture of holmium oxide (Ho₂O₃) and ammonium chloride (NH₄Cl) at temperatures between 200-250°C. The reaction produces holmium chloride, ammonia, and water:

Heating Holmium Oxide and Ammonium Chloride: Ho2O3+6NH4Cl→2HoCl3+6NH3+3H2O

Holmium chloride hexahydrate can be synthesized by reacting holmium metal with hydrochloric acid:Reaction with Hydrochloric Acid: 2Ho+6HCl→2HoCl3+3H2

Another method involves the direct reaction between holmium metal and chlorine gas:Direct Reaction with Chlorine: 2Ho+3Cl2→2HoCl3

Industrial Production Methods: While holmium chloride is mainly produced for research purposes, the methods mentioned above are scalable for industrial production, particularly the reaction with hydrochloric acid and direct reaction with chlorine .

Types of Reactions:

Oxidation: Holmium chloride can undergo oxidation reactions, forming holmium oxide (Ho₂O₃).

Reduction: It can be reduced back to holmium metal using strong reducing agents.

Substitution: Holmium chloride can participate in substitution reactions where the chloride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or other oxidizing agents.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various anions like fluoride (F⁻) or bromide (Br⁻) can replace chloride ions under appropriate conditions.

Major Products:

Oxidation: Holmium oxide (Ho₂O₃)

Reduction: Holmium metal (Ho)

Substitution: Compounds like holmium fluoride (HoF₃) or holmium bromide (HoBr₃)

Applications De Recherche Scientifique

Holmium chloride has a wide range of applications in scientific research:

Mécanisme D'action

Holmium chloride exerts its effects primarily through its interaction with other compounds and materials. In photocatalysis, holmium ions enhance the activity of materials like g-C₃N₄ by altering their electronic structure and reducing the HOMO-LUMO gap, which increases chemical reactivity . In optical thermometry, holmium ions exhibit unique luminescence properties that can be modulated by temperature, making them useful for precise temperature measurements .

Comparaison Avec Des Composés Similaires

Holmium chloride can be compared with other lanthanide chlorides:

Dysprosium Chloride (DyCl₃): Similar in structure but differs in magnetic properties.

Erbium Chloride (ErCl₃): Used in similar applications but has different luminescence properties.

Holmium Fluoride (HoF₃): Similar in chemical behavior but involves fluoride ions instead of chloride.

Uniqueness: Holmium chloride is unique due to its color-changing behavior and its specific applications in enhancing photocatalytic activity and optical thermometry .

Propriétés

Numéro CAS |

63944-05-8 |

|---|---|

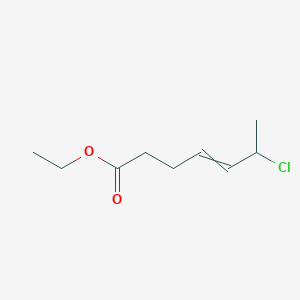

Formule moléculaire |

ClHo- |

Poids moléculaire |

200.38 g/mol |

Nom IUPAC |

holmium;chloride |

InChI |

InChI=1S/ClH.Ho/h1H;/p-1 |

Clé InChI |

DKSDRCGZIOTEPE-UHFFFAOYSA-M |

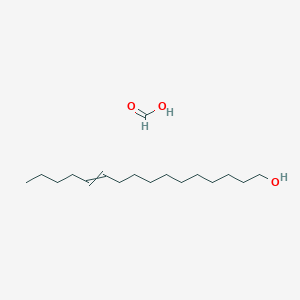

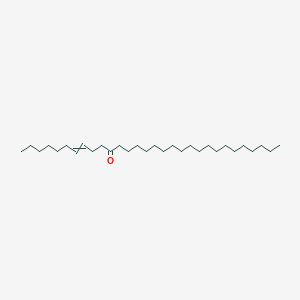

SMILES canonique |

[Cl-].[Ho] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)

![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)

![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)

![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)